molecular formula C18H22BN3O3 B14774123 N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide

N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide

Cat. No.: B14774123
M. Wt: 339.2 g/mol
InChI Key: NAGSZOIEYUJXBE-UHFFFAOYSA-N
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Description

N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide is a complex organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors for the coupling reactions and automated systems for purification.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: Boronic acids.

    Reduction: Various reduced derivatives depending on the specific conditions.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide involves its interaction with specific molecular targets. The boron-containing dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications . The pyridazine ring can interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide is unique due to its combination of a boron-containing dioxaborolane ring and a pyridazine ring. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C18H22BN3O3

Molecular Weight

339.2 g/mol

IUPAC Name

N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide

InChI

InChI=1S/C18H22BN3O3/c1-17(2)18(3,4)25-19(24-17)14-9-7-13(8-10-14)12-20-16(23)15-6-5-11-21-22-15/h5-11H,12H2,1-4H3,(H,20,23)

InChI Key

NAGSZOIEYUJXBE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC(=O)C3=NN=CC=C3

Origin of Product

United States

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